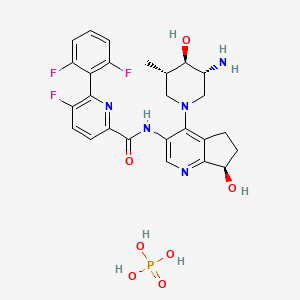

Uzansertib phosphate

Description

Properties

IUPAC Name |

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4)/t12-,17+,20+,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYVLFVRZDZABX-SEDYQSMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F3N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

INCB053914: A Technical Whitepaper on its PIM Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pan-PIM kinase inhibitor, INCB053914. It details its biochemical potency, kinase selectivity, and the methodologies used for these characterizations. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Biochemical Potency and Selectivity Profile

INCB053914 is a potent, ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). In biochemical assays, it has demonstrated low nanomolar to sub-nanomolar potency against these kinases.

Table 1: Biochemical Potency of INCB053914 against PIM Kinase Isoforms

| Kinase | IC50 (nM) |

| PIM1 | 0.24[1] |

| PIM2 | 30.0[1] |

| PIM3 | 0.12[1] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

INCB053914 exhibits a high degree of selectivity for the PIM kinase family. Profiling against a broad panel of over 50 kinases revealed greater than 475-fold selectivity for PIM kinases over other tested kinases.[2][3] The most significant off-target activity was observed against RSK2.

Table 2: Selectivity Profile of INCB053914 against a Representative Kinase

| Kinase | IC50 (µM) |

| RSK2 | 7.1[2][3] |

PIM Kinase Signaling Pathway

PIM kinases are key downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[4][] Once activated, PIM kinases phosphorylate a wide range of substrates involved in critical cellular processes such as cell cycle progression, apoptosis, and protein synthesis.

Experimental Protocols

Biochemical Kinase Assays

The biochemical potency of INCB053914 against PIM kinases was determined using established in vitro kinase assay platforms.

Experimental Workflow: Biochemical Kinase Assay

PIM1 and PIM3 Activity (AlphaScreen® Assay): The activity of INCB053914 against PIM1 and PIM3 kinases was measured using AlphaScreen® assays (PerkinElmer, Inc.). This technology is a bead-based, non-radioactive, homogeneous assay. In the absence of kinase inhibition, a biotinylated peptide substrate is phosphorylated by the PIM kinase. The phosphorylated substrate is then captured by streptavidin-coated donor beads and a phosphospecific antibody conjugated to acceptor beads, bringing the beads into proximity and generating a chemiluminescent signal. The inhibitory effect of INCB053914 is quantified by the reduction in this signal.

PIM2 Activity (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET Assay): A TR-FRET-based assay was utilized to determine the inhibitory activity of INCB053914 against PIM2. This assay measures the phosphorylation of a peptide substrate by the PIM2 enzyme. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an Alexa Fluor® 647-labeled peptide substrate acts as the acceptor. Phosphorylation of the substrate by PIM2 allows for the binding of the antibody, bringing the donor and acceptor fluorophores close enough for FRET to occur. Inhibition by INCB053914 leads to a decrease in the FRET signal.

Cellular Assay: Western Blot for Phospho-BAD

To confirm the on-target activity of INCB053914 in a cellular context, its ability to inhibit the phosphorylation of a known PIM kinase substrate, BAD (Bcl-2-associated death promoter), was assessed via Western blotting.

Protocol: Western Blot for Phospho-BAD (Ser112)

-

Cell Culture and Treatment: Hematologic cancer cell lines (e.g., MOLM-16 or KMS-12-BM) are cultured under standard conditions. Cells are then treated with varying concentrations of INCB053914 or a vehicle control for a specified period.

-

Cell Lysis: Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BAD at serine 112 (pBAD S112). A primary antibody for total BAD and a loading control (e.g., β-actin) are used on separate or stripped blots for normalization.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is then visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the pBAD band is quantified and normalized to the total BAD and loading control bands to determine the dose-dependent inhibition of BAD phosphorylation by INCB053914. IC50 values for the inhibition of pBAD can then be calculated.[2]

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]

- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PIM Kinases in Apoptosis and Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of fundamental cellular processes, including cell survival, proliferation, and apoptosis.[] Overexpressed in a wide range of hematological malignancies and solid tumors, PIM kinases are constitutively active and play a significant role in tumorigenesis and therapeutic resistance.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of PIM kinases in regulating apoptosis and cell cycle progression, offering insights into their signaling pathways, key substrates, and the experimental methodologies used to investigate their function.

PIM Kinase Signaling in Apoptosis

PIM kinases primarily promote cell survival by inhibiting apoptotic signaling pathways through the phosphorylation of key regulatory proteins. A central mechanism involves the modulation of the BCL-2 family of proteins.

Inhibition of Pro-Apoptotic BAD:

The pro-apoptotic protein BAD (Bcl-2-associated death promoter) functions by sequestering anti-apoptotic proteins like Bcl-2 and Bcl-xL. PIM kinases, particularly PIM1 and PIM2, directly phosphorylate BAD on multiple serine residues, most notably Ser112.[4][5] This phosphorylation event creates a binding site for the 14-3-3 chaperone protein, which sequesters BAD in the cytoplasm and prevents it from interacting with and inhibiting Bcl-2 and Bcl-xL at the mitochondrial membrane.[][6] This releases the anti-apoptotic proteins to inhibit the intrinsic apoptotic pathway.

PIM Kinase Regulation of Cell Cycle Progression

PIM kinases are crucial drivers of cell cycle progression, primarily by phosphorylating and regulating the activity of key cell cycle inhibitors and activators. Their influence is most prominent at the G1/S and G2/M transitions.

Downregulation of CDK Inhibitors p21Cip1/Waf1 and p27Kip1:

PIM kinases promote cell cycle entry by negatively regulating the cyclin-dependent kinase (CDK) inhibitors p21 and p27.

-

p21Cip1/Waf1: PIM1 and PIM2 phosphorylate p21 on threonine 145 (Thr145).[7][8] This phosphorylation event can lead to the nuclear export and subsequent degradation of p21, thereby relieving its inhibitory effect on CDK2/cyclin E complexes and allowing for S-phase entry.[8]

-

p27Kip1: All three PIM kinase isoforms can phosphorylate p27 at threonine 157 (Thr157) and threonine 198 (Thr198).[9] This phosphorylation promotes the binding of p27 to 14-3-3 proteins, leading to its cytoplasmic localization and proteasome-dependent degradation.[9] PIM kinases also repress p27 transcription by phosphorylating and inactivating Forkhead box O (FoxO) transcription factors (FoxO1a and FoxO3a).[9]

Activation of Cell Cycle Promoters:

PIM kinases also directly activate proteins that promote cell cycle progression.

-

CDC25A and CDC25C: PIM1 phosphorylates and activates the CDC25A and CDC25C phosphatases.[10][11] These phosphatases are responsible for removing inhibitory phosphates from CDKs, thereby activating them and promoting entry into S-phase and mitosis, respectively.

Interaction with c-Myc

PIM kinases and the c-Myc oncoprotein exhibit a strong synergistic relationship in promoting tumorigenesis.[12] This collaboration occurs through multiple mechanisms:

-

c-Myc Stabilization: PIM kinases can phosphorylate c-Myc, leading to its stabilization and enhanced transcriptional activity.[12]

-

Transcriptional Co-activation: PIM1 can phosphorylate histone H3, which facilitates c-Myc-dependent transcriptional activation.

-

Apoptosis Suppression: PIM kinases can suppress c-Myc-induced apoptosis, allowing for uncontrolled proliferation.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of PIM kinase activity and inhibition.

Table 1: IC50 Values of Selected PIM Kinase Inhibitors

| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference(s) |

| SGI-1776 | 7 | 363 | 69 | [7] |

| AZD1208 | 0.4 | 5 | 1.9 | [14] |

| INCB053914 | 0.24 | 30 | 0.12 | [6] |

| CX-6258 | 5 | 25 | 16 | [14] |

| PIM447 | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [14] |

Table 2: Effects of PIM Kinase Modulation on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference(s) |

| K562 | Control siRNA | ~45% | ~40% | ~15% | [15][16] |

| K562 | Pim-2 siRNA | ↑ ~60% | ↓ ~30% | ↓ ~10% | [15][16] |

| RPMI-8226 | Control siRNA | ~50% | ~35% | ~15% | [15][16] |

| RPMI-8226 | Pim-2 siRNA | ↑ ~65% | ↓ ~25% | ↓ ~10% | [15][16] |

| H1299 | Control siRNA | ~55% | ~30% | ~15% | [15][16] |

| H1299 | Pim-2 siRNA | ↑ ~70% | ↓ ~20% | ↓ ~10% | [15][16] |

| A549 | Control siRNA | ~60% | ~25% | ~15% | [15][16] |

| A549 | Pim-2 siRNA | ↑ ~75% | ↓ ~15% | ↓ ~10% | [15][16] |

(Note: ↑ indicates a significant increase, and ↓ indicates a significant decrease as reported in the cited studies. Exact percentages are approximated from graphical data for illustrative purposes.)

Key Experimental Protocols

Investigating the role of PIM kinases in apoptosis and cell cycle progression involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay measures the ability of a PIM kinase to phosphorylate a specific substrate in a cell-free system.

Methodology:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following components in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT):

-

Purified active PIM kinase (e.g., PIM1, PIM2, or PIM3).

-

Substrate (e.g., a peptide containing the phosphorylation site of BAD or p21, or a full-length recombinant protein).

-

ATP (containing a radioactive γ-32P-ATP for autoradiography or non-radioactive ATP for detection by other methods).

-

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or a solution containing EDTA).

-

Detection:

-

Autoradiography: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to X-ray film to detect the radiolabeled, phosphorylated substrate.

-

Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[4][17]

-

Antibody-based: Use a phospho-specific antibody to detect the phosphorylated substrate via Western blotting or ELISA.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest and treat with a PIM kinase inhibitor or overexpress a PIM kinase. Include appropriate positive and negative controls.

-

Cell Harvesting: Harvest both adherent and suspension cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.

-

Cell Harvesting: Harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase to prevent staining of double-stranded RNA.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[15][16]

Conclusion

PIM kinases are central players in the regulation of apoptosis and cell cycle progression, making them attractive therapeutic targets in oncology. Their ability to phosphorylate a wide array of substrates highlights their pleiotropic effects on cell survival and proliferation. A thorough understanding of their signaling pathways and the application of robust experimental methodologies are crucial for the continued development of effective PIM kinase inhibitors for cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic potential of targeting PIM kinases.

References

- 2. PIM1 Monoclonal Antibody (ZP003) (39-4600) [thermofisher.com]

- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. promega.com [promega.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Uzansertib Phosphate: Chemical Structure and Properties

Introduction

Uzansertib (also known as INCB053914) is an orally available, ATP-competitive small molecule that acts as a pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2] The PIM kinase family, comprising PIM1, PIM2, and PIM3, consists of constitutively active serine/threonine kinases that are frequently overexpressed in various cancers.[1][3] These kinases play a crucial role in regulating cell cycle progression, cell survival, and proliferation.[1][3] By inhibiting all three PIM isoforms, Uzansertib prevents the phosphorylation of their downstream targets, leading to potential antineoplastic activity.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound is the phosphate salt of Uzansertib. The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identification of Uzansertib and this compound

| Identifier | Value |

| IUPAC Name | N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide[2] |

| CAS Number | 1620012-39-6 (Uzansertib)[2] |

| 2088852-47-3 (this compound)[4][5][6] | |

| Molecular Formula | C₂₆H₂₆F₃N₅O₃ (Uzansertib)[2] |

| C₂₆H₂₉F₃N₅O₇P (this compound)[4][5][6] | |

| Molecular Weight | 513.5 g/mol (Uzansertib)[2] |

| 611.51 g/mol (this compound)[4][6][7] | |

| Synonyms | INCB053914, INCB053914 phosphate[8][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Form | Solid[6] |

| Solubility | DMSO: ≥ 5 mg/mL (with ultrasonic and warming)[6] |

| In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL[8] | |

| In 10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL[8] | |

| In 10% DMSO, 90% Corn Oil: ≥ 2.5 mg/mL[8] | |

| Storage | -80°C for 6 months; -20°C for 1 month[8][9] |

Mechanism of Action

Uzansertib is a potent, ATP-competitive inhibitor of all three PIM kinase isoforms.[8][9] The inhibition of these kinases blocks the phosphorylation of downstream substrates involved in cell survival and proliferation pathways.

PIM Kinase Signaling Pathway

PIM kinases are key regulators of cell fate. They are known to phosphorylate and regulate the activity of several proteins, including BAD (a pro-apoptotic protein), 4E-BP1 (a translation repressor), and p70S6K/S6 (involved in protein synthesis). By inhibiting PIM kinases, Uzansertib effectively blocks these downstream signaling events, leading to reduced cell proliferation and induction of apoptosis in cancer cells that overexpress PIMs.[1][8]

Kinase Selectivity

Uzansertib is highly selective for PIM kinases. It demonstrates over 475-fold selectivity against a panel of more than 50 other kinases.[7] A modest potency was observed for RSK2 (IC₅₀ = 7.1 μM), and no other kinase, apart from Per-Arnt-Sim (PAS) kinase, is significantly inhibited by Uzansertib at a concentration of 100 nM.[7]

Preclinical Activity

Uzansertib has demonstrated significant anti-proliferative activity across a range of hematological tumor cell lines both in vitro and in vivo.

In Vitro Activity

Uzansertib potently inhibits all three PIM kinase isoforms and shows broad anti-proliferative activity in various cancer cell lines.

Table 3: In Vitro Inhibitory Activity of Uzansertib

| Target/Assay | Cell Lines | IC₅₀ / GI₅₀ Values |

| PIM1 Kinase | Biochemical Assay | 0.24 nM[7][8][9] |

| PIM2 Kinase | Biochemical Assay | 30 nM[7][8][9] |

| PIM3 Kinase | Biochemical Assay | 0.12 nM[7][8][9] |

| Cell Proliferation | MM, AML, DLBCL, MCL, T-ALL | 3 - 300 nM[7] |

| BAD Phosphorylation | MOLM-16 (AML) | 4 nM[8][10] |

| KMS-12-BM (MM) | 27 nM[8][10] |

MM: Multiple Myeloma; AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma; T-ALL: T-cell Acute Lymphoblastic Leukemia.

In Vivo Activity

In vivo studies using mouse xenograft models of human hematologic cancers have shown that Uzansertib dose-dependently inhibits tumor growth.[7]

Table 4: In Vivo Activity of Uzansertib

| Animal Model | Tumor Type | Dosing | Outcome |

| SCID Mice | MOLM-16 (AML) Xenograft | 25-100 mg/kg, PO, twice daily for 15 days[8][9] | Dose-dependent inhibition of tumor growth[8][9] |

| SCID Mice | KMS-12-BM (MM) Xenograft | 25-100 mg/kg, PO, twice daily for 15 days[8][9] | Dose-dependent inhibition of tumor growth[8][9] |

| BAD Phosphorylation Inhibition (IC₅₀) | MOLM-16 Tumors | 70 nM (at 4 hours post-dose)[8][9] | Dose-dependent inhibition of BAD phosphorylation[8][9] |

| KMS-12-BM Tumors | 145 nM (at 4 hours post-dose)[8][9] | Dose-dependent inhibition of BAD phosphorylation[8][9] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of Uzansertib.

In Vitro Cell-Based Assay for Phosphoprotein Analysis

This protocol describes the treatment of cells with Uzansertib followed by lysis and preparation for Western blotting to analyze the phosphorylation status of PIM kinase substrates.

Methodology:

-

Cell Culture: Culture hematological malignancy cell lines (e.g., MOLM-16, Pfeiffer, KMS-12-PE, KMS-12-BM) in RPMI medium.[7]

-

Treatment: Incubate 1x10⁶ cells with varying concentrations of Uzansertib (ranging from 0 to 1 μM) for 2 hours.[7] A vehicle control (e.g., PBS) is used for the 0 μM concentration.[7]

-

Harvesting: Following incubation, centrifuge the cells at 1,000 rpm for 10 minutes to pellet them.[7]

-

Lysis: Discard the supernatant and lyse the cell pellet using 1x lysis buffer supplemented with 1 mM phenylmethane sulfonyl fluoride (PMSF) and a proteinase inhibitor cocktail.[7]

-

Storage: Store the resulting cell lysates at -80°C until further analysis.[7]

-

Analysis: Determine the levels of phosphoproteins (such as p-BAD, p-4E-BP1) and total PIM2 by Western blotting.[7]

In Vivo Xenograft Study Protocol

This protocol outlines the procedure for evaluating the anti-tumor efficacy of Uzansertib in a mouse model.

Methodology:

-

Model Development: Establish human tumor xenografts by subcutaneously implanting MOLM-16 (AML) or KMS-12-BM (MM) cells into immunodeficient SCID mice.[7]

-

Treatment: Once tumors are established, randomize mice into treatment groups. Administer Uzansertib at various doses (e.g., 25, 50, 100 mg/kg) or a vehicle control.[7][8]

-

Administration: Deliver the compound via oral gavage twice daily for a period of 15 days.[8][9]

-

Efficacy Assessment: Monitor tumor volume and body weight regularly throughout the study to assess efficacy and toxicity.

-

Pharmacodynamic Analysis: At the end of the study (or at specific time points, e.g., 4 hours post-final dose), collect tumor samples to analyze the in vivo inhibition of PIM kinase signaling by measuring the phosphorylation of substrates like BAD.[8][9]

Clinical Development

Uzansertib has been evaluated in a Phase 1/2 clinical trial for patients with advanced hematologic malignancies (NCT02587598).[2][3] This study aimed to assess the safety, tolerability, and preliminary efficacy of Uzansertib as a monotherapy and in combination with other standard-of-care agents.[3] The development status has been reported as discontinued.[3]

Conclusion

This compound is a potent and selective pan-PIM kinase inhibitor with demonstrated preclinical activity in various models of hematologic malignancies. Its mechanism of action, centered on the inhibition of the PIM signaling pathway, provides a strong rationale for its investigation as an anticancer agent. The data summarized in this guide, including its chemical properties, in vitro and in vivo efficacy, and detailed experimental protocols, offer a valuable resource for researchers and scientists in the field of oncology drug development.

References

- 1. Facebook [cancer.gov]

- 2. Uzansertib | C26H26F3N5O3 | CID 90279868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Uzansertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound 2088852-47-3 | MCE [medchemexpress.cn]

- 5. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Uzansertib | TargetMol [targetmol.com]

INCB053914 Target Validation in Novel Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB053914, also known as Uzansertib, is a potent and selective, ATP-competitive, small-molecule pan-inhibitor of the Proviral Integration site of Moloney murine leukemia virus (PIM) family of serine/threonine kinases.[1][2][3] The PIM kinase family, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[2][4] Overexpression of PIM kinases is implicated in the tumorigenesis of numerous hematologic malignancies and solid tumors, making them attractive therapeutic targets.[2][5][6] This technical guide provides a comprehensive overview of the target validation of INCB053914 in various cancer models, with a focus on its mechanism of action, preclinical efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

INCB053914 exerts its anti-tumor effects by inhibiting all three PIM kinase isoforms, with IC50 values indicating high potency.[1][6][] PIM kinases are downstream effectors of several oncogenic signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathways.[1][2] By inhibiting PIM kinases, INCB053914 disrupts these signaling cascades, leading to the inhibition of phosphorylation of downstream substrates. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[1][] Inhibition of BAD phosphorylation promotes apoptosis. Furthermore, INCB053914 has been shown to suppress the phosphorylation of other critical proteins involved in cell cycle progression and protein synthesis, such as p70S6K, S6, and 4E-BP1.[1][8] This multi-faceted mechanism of action results in the potent anti-proliferative and pro-apoptotic activity of INCB053914 in a broad range of hematologic cancer models.

Data Presentation

Biochemical and Cellular Potency of INCB053914

| Target/Assay | Metric | Value | Cell Line/System | Reference |

| PIM1 Kinase | IC50 | 0.24 nM | Biochemical Assay | [6][] |

| PIM2 Kinase | IC50 | 30 nM | Biochemical Assay | [6][] |

| PIM3 Kinase | IC50 | 0.12 nM | Biochemical Assay | [6][] |

| Cell Proliferation | GI50 | 3.3 nM | MOLM-16 (AML) | [1][5] |

| Cell Proliferation | GI50 | 4.9 nM | Kasumi-3 (AML) | [1][5] |

| Cell Proliferation | GI50 | 19.5 nM | Pfeiffer (DLBCL) | [1][5] |

| Cell Proliferation | GI50 | 13.2 - 230.0 nM | Multiple Myeloma (MM) Cell Lines | [1][5] |

| pBAD Inhibition | IC50 | 4 nM | MOLM-16 (in human whole blood) | [9] |

| pBAD Inhibition | IC50 | 27 nM | KMS-12-BM (in human whole blood) | [9] |

In Vivo Efficacy of INCB053914 in Xenograft Models

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| MOLM-16 (AML) | SCID Mice | 30 mg/kg, BID, oral | 96% | [1][10] |

| KMS-12-BM (MM) | SCID Mice | 100 mg/kg, BID, oral | 88% | [1] |

| KG-1 (AML) | SCID Mice | Combination with cytarabine | Synergistic activity | [11] |

| INA-6 (MM) | SCID Mice | Combination with itacitinib (JAK1 inhibitor) | Synergistic activity | [10] |

| Pfeiffer (DLBCL) | SCID Mice | Combination with INCB050465 (PI3Kδ inhibitor) | Synergistic inhibition | [1] |

Experimental Protocols

Cell Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of INCB053914 on hematologic cancer cell lines.

-

Cell Culture: Human hematologic malignancy cell lines (e.g., MOLM-16, KMS-12-BM, Pfeiffer) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

INCB053914 is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Plates are incubated for 72 hours at 37°C.

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the data to a sigmoidal dose-response curve using graphing software such as GraphPad Prism.

Western Blotting for Phosphoprotein Analysis

This protocol describes the detection of phosphorylated PIM kinase substrates to confirm the mechanism of action of INCB053914.

-

Cell Lysis:

-

Cancer cells are treated with various concentrations of INCB053914 for a specified time (e.g., 2-4 hours).

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated with primary antibodies against phosphorylated proteins (e.g., p-BAD, p-S6, p-p70S6K, p-4E-BP1) and total protein counterparts, as well as a loading control (e.g., β-actin), overnight at 4°C.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

In Vivo Xenograft Tumor Model

This protocol details the establishment and use of subcutaneous xenograft models to evaluate the in vivo efficacy of INCB053914.

-

Animal Husbandry: Female severe combined immunodeficient (SCID) mice (5-9 weeks old) are used.[1] Animals are housed in a pathogen-free environment with ad libitum access to food and water.

-

Tumor Cell Implantation:

-

Human cancer cell lines (e.g., MOLM-16, KMS-12-BM) are harvested during exponential growth.

-

A suspension of 1 x 10^7 cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.

-

-

Drug Administration and Tumor Measurement:

-

When tumors reach a palpable size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.

-

INCB053914 is formulated in a vehicle (e.g., 5% dimethylacetamide with 0.5% w/v methylcellulose) and administered orally (p.o.) twice daily (BID) at specified doses.[1] The control group receives the vehicle alone.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (length × width²) / 2.

-

Body weight is monitored as an indicator of toxicity.

-

-

Pharmacodynamic and Pharmacokinetic Analysis:

-

For pharmacodynamic studies, tumors are harvested at a specific time point after the final dose to analyze target modulation (e.g., pBAD levels) by western blotting.

-

For pharmacokinetic studies, blood samples are collected at various time points after drug administration to determine the plasma concentration of INCB053914.

-

Mandatory Visualization

Caption: PIM Kinase Signaling Pathway and the inhibitory action of INCB053914.

Caption: Preclinical validation workflow for INCB053914.

References

- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. apexbt.com [apexbt.com]

- 6. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK/STAT Signaling——Pim - KKL Med Inc. [kklmed.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Unseen Reach: A Technical Guide to the Off-Target Effects of Pan-PIM Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, PIM3) that have emerged as significant targets in oncology due to their role in regulating cell cycle progression, apoptosis, and metabolism.[1][] Pan-PIM kinase inhibitors, designed to target all three isoforms, have shown promise in preclinical and clinical settings.[3][4] However, a critical challenge in their development and clinical application is the potential for off-target effects, stemming from the conserved nature of the ATP-binding pocket across the human kinome.[5] This guide provides an in-depth technical overview of the known off-target effects of prominent pan-PIM kinase inhibitors, presenting quantitative data, detailing the experimental methodologies used for their identification, and visualizing the implicated signaling pathways.

Off-Target Profiles of Pan-PIM Kinase Inhibitors

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Off-target binding can lead to unexpected biological responses, confound experimental results, and contribute to toxicity.[5] Two of the most well-characterized pan-PIM inhibitors are AZD1208 and SGI-1776. Their on-target and off-target binding profiles have been elucidated through comprehensive screening assays.

AZD1208

AZD1208 is a potent, orally available, ATP-competitive pan-PIM kinase inhibitor.[5] While it exhibits low nanomolar potency against PIM kinases, kinome-wide screening has revealed interactions with other kinases, particularly at higher concentrations.[5][6]

Table 1: On-Target and Off-Target Binding Affinities of AZD1208 Data derived from KINOMEscan competition binding assays.

| Target Kinase | Binding Affinity (Kd, nM) | Classification |

| PIM1 | < 3 | On-Target |

| PIM2 | 16 | On-Target |

| PIM3 | < 3 | On-Target |

| FLT3 | 21 | Off-Target |

| CAMKK2 | 34 | Off-Target |

| CLK2 | 40 | Off-Target |

| TNK2 | 52 | Off-Target |

| PLK1 | 120 | Off-Target |

| MELK | 150 | Off-Target |

| AURKA | 200 | Off-Target |

| STAT3 | Significant Inhibition at 20 µM | Off-Target |

| AMPK | Significant Inhibition at 20 µM | Off-Target |

| mTOR | Significant Inhibition at 20 µM | Off-Target |

Source: Data compiled from publicly available resources and scientific literature.[5][7]

SGI-1776

SGI-1776 is another imidazo[1,2-b]pyridazine-based pan-PIM inhibitor, though clinical development was halted due to cardiac toxicity, potentially linked to off-target effects.[8][9] It notably inhibits FMS-like tyrosine kinase 3 (FLT3), an important target in acute myeloid leukemia (AML).[10]

Table 2: On-Target and Off-Target Inhibitory Activity of SGI-1776 Data derived from biochemical kinase assays.

| Target Kinase | IC50 (nM) | Classification |

| PIM1 | 7 | On-Target |

| PIM3 | 69 | On-Target |

| PIM2 | 363 | On-Target |

| FLT3 | 24 | Off-Target |

| TRKA | 32 | Off-Target |

| TRKB | 35 | Off-Target |

| AXL | 43 | Off-Target |

| MER | 50 | Off-Target |

| FYN | 60 | Off-Target |

| LYN | 70 | Off-Target |

| YES | 80 | Off-Target |

Source: Data compiled from publicly available resources and scientific literature.[11]

Signaling Pathways Implicated in Off-Target Effects

The off-target interactions of pan-PIM inhibitors are not merely biochemical curiosities; they have tangible effects on cellular signaling pathways, which can contribute to both therapeutic and toxicological outcomes.

PIM Kinase Signaling: The On-Target Axis

PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT pathway.[1][12] They exert their pro-survival and pro-proliferative effects by phosphorylating a range of substrates that regulate apoptosis (e.g., BAD), cell cycle progression (e.g., p27, Cdc25A), and protein synthesis (e.g., 4E-BP1).[][13]

Caption: PIM Kinase On-Target Signaling Pathways.

CXCR4 Signaling Pathway

A significant and well-documented off-target effect of pan-PIM inhibitors involves the disruption of the CXCR4/CXCL12 signaling axis. PIM1 kinase directly phosphorylates the CXCR4 receptor at serine 339, which is crucial for its stable expression on the cell surface.[14][15] Inhibition of PIM kinases leads to reduced surface CXCR4 levels, impairing cell migration and homing, a process vital for the survival of malignant cells in their protective microenvironment.[16][17] This effect is particularly relevant in hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and AML.[14][17]

References

- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. apexbt.com [apexbt.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Microenvironment‐induced PIM kinases promote CXCR4‐triggered mTOR pathway required for chronic lymphocytic leukaemia cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dissection of PIM serine/threonine kinases in FLT3-ITD–induced leukemogenesis reveals PIM1 as regulator of CXCL12–CXCR4-mediated homing and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pim Kinase Inhibition Disrupts CXCR4 Signalling in Megakaryocytes and Platelets by Reducing Receptor Availability at the Surface [mdpi.com]

- 17. aacrjournals.org [aacrjournals.org]

Uzansertib Phosphate: A Technical Guide to In Vitro Solubility and Stability for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzansertib phosphate (also known as INCB053914 phosphate) is a potent, orally bioavailable, ATP-competitive pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3). The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Overexpression of PIM kinases is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides an in-depth overview of the solubility and stability of this compound for in vitro assays, along with detailed experimental protocols and a visualization of the PIM kinase signaling pathway.

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of multiple signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. They phosphorylate a range of substrates that regulate cell cycle progression and apoptosis. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by PIM kinases inhibits its pro-apoptotic function, thereby promoting cell survival.

Solubility of this compound

Accurate and consistent solubilization of this compound is critical for obtaining reliable results in in vitro assays. The solubility of this compound is highly dependent on the solvent.

| Solvent | Concentration | Preparation Notes |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1][] to 50 mg/mL[3] | Sonication and warming may be required to achieve complete dissolution[1][]. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[3]. |

| In Vivo Formulations | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.8 mg/mL[4] | Add each solvent sequentially and mix well after each addition[4]. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.8 mg/mL[4] | Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly[4]. |

| 10% DMSO, 90% Corn Oil | ≥ 1.8 mg/mL[4] | Mix the DMSO stock solution with corn oil until a uniform suspension is achieved[4]. |

Stability and Storage

Proper storage of this compound is essential to maintain its chemical integrity and biological activity.

| Condition | Storage Duration | Recommendations |

| Solid Powder | 3 years at -20°C[3] | Store in a dry, sealed container away from light. |

| DMSO Stock Solution | 1 year at -80°C[3], 1 month at -20°C[4] | Aliquot stock solutions to avoid repeated freeze-thaw cycles[5]. |

| Aqueous/Cell Culture Media | Data not available | It is highly recommended to prepare fresh working solutions from a DMSO stock immediately before each experiment. The stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively reported. |

Experimental Protocols

The following are detailed methodologies for key in vitro assays to evaluate the activity of this compound.

Stock Solution Preparation

A critical first step for all in vitro experiments is the preparation of a concentrated stock solution.

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator or warm the solution briefly to aid dissolution.

-

Once dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Hematologic cancer cell lines (e.g., MOLM-16, KMS-12-BM)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and typically ≤ 0.1%.

-

Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Phosphorylated BAD (p-BAD)

This protocol is used to detect the phosphorylation status of BAD, a downstream target of PIM kinases, as a measure of this compound's inhibitory activity.

Materials:

-

Hematologic cancer cell lines

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-BAD, anti-total BAD, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 2-4 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for in vitro research. Adherence to the outlined protocols for stock solution preparation and experimental assays will contribute to the generation of reliable and reproducible data. Researchers should be mindful of the limited information on the aqueous stability of this compound and take appropriate measures, such as preparing fresh dilutions for each experiment, to mitigate potential compound degradation. The provided diagrams of the PIM kinase signaling pathway and experimental workflows offer a clear visual aid for understanding the mechanism of action of uzansertib and for planning in vitro studies.

References

PIM Kinase Inhibitors in Clinical Development: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, PIM kinases play a crucial role in regulating signal transduction cascades that promote cell survival, proliferation, and drug resistance.[3][4] Their involvement in tumorigenesis and chemoresistance has made them an attractive target for cancer therapy.[1] This technical guide provides a comprehensive review of PIM kinase inhibitors that have entered clinical development, with a focus on their mechanism of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of multiple signaling pathways, most notably the JAK/STAT and PI3K/Akt pathways, which are frequently activated in cancer.[5] Upon activation by cytokines and growth factors, these pathways lead to the transcriptional upregulation of PIM kinases.[1][5] Once expressed, PIM kinases phosphorylate a wide range of downstream substrates involved in cell cycle progression, apoptosis, and metabolism. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitors p21 and p27, and components of the mTORC1 signaling pathway like 4E-BP1.[6][7][8] By phosphorylating and inactivating pro-apoptotic proteins and cell cycle inhibitors, PIM kinases promote cell survival and proliferation.[7][8]

PIM Kinase Inhibitors in Clinical Development

A number of small molecule PIM kinase inhibitors have been developed and evaluated in clinical trials. These are predominantly pan-PIM inhibitors, targeting all three isoforms.

Biochemical Potency of PIM Kinase Inhibitors

The following table summarizes the in vitro biochemical potency of several PIM kinase inhibitors that have been in clinical development. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values.

| Inhibitor | PIM1 | PIM2 | PIM3 | Reference |

| SGI-1776 | IC50: 7 nM | IC50: 363 nM | IC50: 69 nM | [3][9][10][11] |

| AZD1208 | IC50: 0.4 nM | IC50: 5 nM | IC50: 1.9 nM | [6][12][13][14] |

| PIM447 (LGH447) | Ki: 6 pM | Ki: 18 pM | Ki: 9 pM | [1][4][15][16] |

| GDC-0339 | Ki: 0.03 nM | Ki: 0.1 nM | Ki: 0.02 nM | [7][17][18][19] |

| LGB321 | Ki: 1 pM | Ki: 2.1 pM | Ki: 0.8 pM | [5] |

| TP-3654 | Ki: 5 nM | Ki: 239 nM | Ki: 42 nM | [20][21] |

Clinical Trial Data for PIM Kinase Inhibitors

The clinical development of PIM kinase inhibitors has yielded mixed results. While some have shown promising activity, others have been discontinued due to toxicity or lack of efficacy.

| Inhibitor | Indication(s) | Phase | Key Findings | Reference |

| SGI-1776 | Prostate Cancer, Non-Hodgkin's Lymphoma, Leukemia | I | Development discontinued due to cardiac (QTc prolongation) toxicity. | [5] |

| AZD1208 | Acute Myeloid Leukemia (AML), Solid Tumors | I | Well-tolerated but lacked single-agent clinical efficacy. Showed biological activity through pharmacodynamic markers. | [13] |

| PIM447 (LGH447) | Multiple Myeloma (MM), AML, Myelodysplastic Syndromes (MDS) | I | In relapsed/refractory MM, showed a disease control rate of 72.2% and a clinical benefit rate of 25.3%.[22] | [5][22] |

| SEL24 (MEN1703) | AML | I/II | As a dual PIM/FLT3 inhibitor, showed single-agent activity in relapsed/refractory AML, particularly in patients with IDH mutations. | |

| TP-3654 | Myelofibrosis, Advanced Solid Tumors | I/II | In relapsed/refractory myelofibrosis, demonstrated spleen volume reduction and symptom improvement. Well-tolerated. | [23] |

| GDC-0339 | Multiple Myeloma | Preclinical | Showed potent, single-agent activity in human myeloma xenograft models (90% tumor growth inhibition at 100 mg/kg in RPMI 8226 model).[24] | [24][25][26][27] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of PIM kinase inhibitors.

Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method to determine the affinity of inhibitors for a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.

Materials:

-

PIM Kinase (recombinant, tagged)

-

LanthaScreen® Eu-anti-Tag Antibody

-

LanthaScreen® Kinase Tracer

-

Kinase Buffer

-

Test Compound (serially diluted)

-

384-well microplate

Protocol:

-

Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in kinase buffer.

-

Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Measure the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test Compound (serially diluted)

-

96-well cell culture plate

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the PIM kinase inhibitor and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Efficacy Study: Xenograft Mouse Model

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

Test Compound formulated in an appropriate vehicle

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the PIM kinase inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a PIM kinase inhibitor.

Conclusion

PIM kinases remain a compelling target for the development of novel anticancer therapies. While early-generation inhibitors faced challenges with toxicity and limited single-agent efficacy, the development of more selective and potent compounds continues.[28] The clinical data for newer agents like TP-3654 and SEL24/MEN1703 suggest potential for PIM inhibitors, particularly in specific patient populations and possibly in combination with other targeted therapies.[29] The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the ongoing effort to translate the promise of PIM kinase inhibition into effective cancer treatments.

References

- 1. adooq.com [adooq.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]

- 11. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. GDC-0339 | Pim | TargetMol [targetmol.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. CAS RN 1428569-85-0 | Fisher Scientific [fishersci.ie]

- 20. medchemexpress.com [medchemexpress.com]

- 21. selleckchem.com [selleckchem.com]

- 22. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Second-Generation PIM Kinase Inhibitor TP-3654 Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. | BioWorld [bioworld.com]

- 25. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. juniperpublishers.com [juniperpublishers.com]

- 29. kuickresearch.com [kuickresearch.com]

Methodological & Application

Application Note: Protocol for Uzansertib Phosphate In Vitro Cell Viability Assay

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of anti-cancer compounds.

Introduction: Uzansertib (also known as INCB053914) is a potent and orally active, ATP-competitive pan-PIM kinase inhibitor.[1] It targets the three isoforms of PIM serine/threonine kinases: PIM1, PIM2, and PIM3.[2] These kinases are crucial in regulating signaling pathways involved in cell survival, proliferation, and apoptosis, such as the JAK/STAT and PI3K/AKT pathways.[2] Overexpression of PIM kinases has been observed in various hematologic and solid tumors, making them an attractive target for cancer therapy.[2] Uzansertib has demonstrated broad anti-proliferative activity across numerous hematologic tumor cell lines.[1][3] This document provides a detailed protocol for assessing the in vitro efficacy of Uzansertib phosphate on cancer cell viability.

Mechanism of Action and Signaling Pathway

Uzansertib exerts its anti-tumor effects by inhibiting PIM kinases, which in turn prevents the phosphorylation of downstream target proteins. Key substrates of PIM kinases include BAD, a pro-apoptotic protein, and regulators of protein synthesis like p70S6K and 4E-BP1.[1][4] By inhibiting PIM, Uzansertib prevents the inactivation of BAD, thereby promoting apoptosis. It also disrupts the signaling cascade that leads to protein synthesis and cell proliferation.[1][4]

Quantitative Data: In Vitro Activity of Uzansertib

Uzansertib has shown potent inhibitory activity against PIM kinases and anti-proliferative effects in various cancer cell lines.

Table 1: Biochemical IC50 Values for Uzansertib

| Target | IC50 (nM) |

|---|---|

| PIM1 | 0.24[1][3] |

| PIM2 | 30[1][3] |

Table 2: Anti-proliferative Activity (GI50/IC50) of Uzansertib in Hematologic Cancer Cell Lines

| Cancer Type | Cell Lines | IC50 / GI50 Range (nM) |

|---|---|---|

| Acute Myeloid Leukemia (AML) | MOLM-16, etc. | 13.2 - 230.0[1] |

| Multiple Myeloma (MM) | KMS-12-PE, KMS-12-BM, etc. | 3 - 300[3] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Pfeiffer, etc. | 3 - 300[3] |

| Mantle Cell Lymphoma (MCL) | - | 3 - 300[3] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | 3 - 300[3] |

Experimental Protocol: Cell Viability (MTT/MTS) Assay

This protocol outlines the use of a tetrazolium-based assay (e.g., MTT or MTS) to determine the effect of this compound on the viability of cancer cell lines. This method measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Materials:

-

Cancer cell lines (e.g., MOLM-16 for AML, KMS-12-PE for MM)[3]

-

Complete growth medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile microplates[7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[5][8]

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)[6][8]

-

Multichannel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO2)[7]

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines until they reach 70-80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete growth medium.[7]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Perform serial dilutions of the Uzansertib stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1000 nM is a good starting point).[1]

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Uzansertib or the vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6][7]

-

-

Cell Viability Measurement (MTT Assay Example):

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or another solubilization solution to each well to dissolve the crystals.[6]

-

Gently shake the plate for a few minutes to ensure complete solubilization.

-

-

Data Acquisition:

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank wells from all other readings.

-

Calculate the percentage of cell viability for each Uzansertib concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the % Viability against the logarithm of the Uzansertib concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of Uzansertib that causes 50% inhibition of cell viability.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cell viability assay protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. uzansertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. wjpls.org [wjpls.org]

- 7. wjpls.org [wjpls.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Detection of p-BAD (Ser112) Inhibition by INCB053914 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of phosphorylated Bcl-2-associated death promoter (p-BAD) at serine 112 following treatment with INCB053914, a potent pan-PIM kinase inhibitor. The described methodology is essential for researchers investigating the pharmacodynamic effects of INCB053914 and its impact on the PIM kinase signaling pathway, which plays a crucial role in cell survival and apoptosis. The protocol outlines cell culture, drug treatment, protein extraction, and Western blot analysis. Additionally, quantitative data on the inhibitory effects of INCB053914 on p-BAD are presented, along with diagrams illustrating the relevant signaling pathway and experimental workflow.

Introduction

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell proliferation, survival, and metabolism.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematologic malignancies and solid tumors.[2] One of the critical downstream substrates of PIM kinases is the pro-apoptotic protein BAD.[3] Phosphorylation of BAD at serine 112 (S112) by PIM kinases leads to its inactivation and sequestration by 14-3-3 proteins, thereby promoting cell survival.[4][5]

INCB053914 is a novel, ATP-competitive, small-molecule inhibitor of all three PIM kinase isoforms.[6] By inhibiting PIM kinase activity, INCB053914 prevents the phosphorylation of BAD, leading to the accumulation of dephosphorylated, active BAD, which can then promote apoptosis.[3][7] Therefore, monitoring the levels of p-BAD (S112) serves as a reliable pharmacodynamic biomarker for assessing the biological activity of INCB053914.[7][8] This application note provides a comprehensive Western blot protocol to measure the reduction in p-BAD (S112) levels in cancer cell lines treated with INCB053914.

Data Presentation

The following tables summarize the quantitative effects of INCB053914 on the inhibition of BAD phosphorylation in various cancer cell line models.

Table 1: In Vitro Inhibition of p-BAD by INCB053914

| Cell Line | Cancer Type | IC50 for p-BAD Inhibition | Reference |

| MOLM-16 | Acute Myeloid Leukemia (AML) | 70 nM | [7][8] |

| KMS-12-BM | Multiple Myeloma (MM) | 145 nM | [7][8] |

IC50 values were determined after a 2.5-hour treatment with INCB053914.[8]

Table 2: In Vivo Inhibition of p-BAD by INCB053914 in Xenograft Models

| Tumor Model | Cancer Type | Treatment Dose (mg/kg, BID) | % Inhibition of p-BAD (at 4 hours post-dose) | Reference |

| MOLM-16 | Acute Myeloid Leukemia (AML) | 25 | ~50% | [7][8] |

| MOLM-16 | Acute Myeloid Leukemia (AML) | 100 | >80% | [7][8] |

| KMS-12-BM | Multiple Myeloma (MM) | 25 | ~40% | [7][8] |

| KMS-12-BM | Multiple Myeloma (MM) | 100 | ~80% | [7][8] |

BID: twice a day administration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving PIM kinases and BAD, and the experimental workflow for the Western blot protocol.

Caption: PIM Kinase-mediated Phosphorylation of BAD.

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Materials and Reagents

-

Cell Lines: MOLM-16 (AML) or KMS-12-BM (MM) cells

-

Cell Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

INCB053914: Prepare stock solutions in DMSO and dilute to final concentrations in culture medium.

-

Lysis Buffer: 1X Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with 1 mM Phenylmethylsulfonyl fluoride (PMSF) and a protease and phosphatase inhibitor cocktail.[8]

-

Protein Assay Reagent: BCA Protein Assay Kit

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% Bis-Tris gels).

-

Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is generally recommended to reduce background.

-

Primary Antibodies:

-

Rabbit anti-p-BAD (Ser112) antibody (e.g., Cell Signaling Technology #5284)

-

Rabbit anti-BAD antibody (e.g., Cell Signaling Technology #9292)

-

Antibody for a loading control (e.g., anti-Actin, anti-GAPDH, or anti-Vinculin)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagents.

Procedure

-

Cell Culture and Treatment:

-

Culture MOLM-16 or KMS-12-BM cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells at a density of 4 x 10^5 cells/well in a 96-well plate or an appropriate vessel for larger scale experiments.[7]

-

Treat the cells with varying concentrations of INCB053914 (e.g., a dose range from 0.1 nM to 1000 nM) or vehicle control (DMSO) for 2.5 hours.[7][8]

-

-

Protein Lysate Preparation:

-

After treatment, centrifuge the cells at 1,000 rpm for 10 minutes.[8]

-

Carefully remove the supernatant and wash the cell pellet once with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with PMSF and protease/phosphatase inhibitors. The volume of lysis buffer will depend on the cell number.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-BAD (S112) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.

-

The following day, wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Stripping and Re-probing (Optional but Recommended):

-

To normalize for total protein levels, the membrane can be stripped of the p-BAD antibody and re-probed for total BAD and a loading control.

-

Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Block the membrane again and proceed with the primary antibody incubation for total BAD and then the loading control, following steps 3.6 to 3.11.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-BAD (S112) signal to the total BAD signal or the loading control signal to account for any variations in protein loading.

-